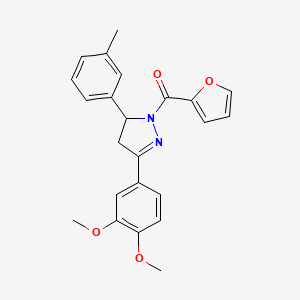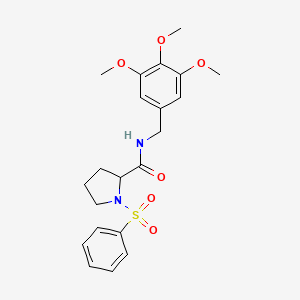![molecular formula C14H15F3N2O4 B4192798 ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate](/img/structure/B4192798.png)
ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate
Descripción general
Descripción
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate, also known as EFNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. EFNP belongs to the class of nitroaromatic compounds and is a derivative of the amino acid proline.
Aplicaciones Científicas De Investigación
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has shown promising applications in various fields of scientific research. In medicinal chemistry, ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has also been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has also been used as a chiral auxiliary in organic synthesis, enabling the synthesis of enantiomerically pure compounds.
Mecanismo De Acción
The mechanism of action of ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate is not well understood, but it is believed to involve the inhibition of enzymes such as DPP-4 and the modulation of signaling pathways involved in cell growth and proliferation. ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has also been shown to interact with proteins such as albumin, which may play a role in its pharmacokinetics and pharmacodynamics.
Biochemical and Physiological Effects:
ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has been shown to have both biochemical and physiological effects. In vitro studies have shown that ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate can inhibit the activity of DPP-4, which may lead to increased insulin secretion and improved glucose tolerance. ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In animal studies, ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has been shown to have anti-inflammatory effects and to improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical and physical properties can be easily modified by changing the substituents on the aromatic ring. ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate is also stable under normal laboratory conditions and can be stored for extended periods of time. However, ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate. In medicinal chemistry, further studies are needed to evaluate the potential of ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate as a DPP-4 inhibitor and anti-cancer agent in vivo. In materials science, ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate can be used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. Further studies are also needed to elucidate the mechanism of action of ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate and to investigate its potential as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate is needed to fully understand its potential as a therapeutic agent and building block for novel materials.
Propiedades
IUPAC Name |
ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c1-2-23-13(20)11-4-3-7-18(11)10-6-5-9(14(15,16)17)8-12(10)19(21)22/h5-6,8,11H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCUIOFKPNKVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-dimethyl-9-(2-propoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192716.png)

![5-(3-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4192741.png)
![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4192744.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-methylbenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4192751.png)

![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4192760.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4192764.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192771.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)

![4-{[butyl(methyl)amino]sulfonyl}-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4192782.png)

![2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4192812.png)